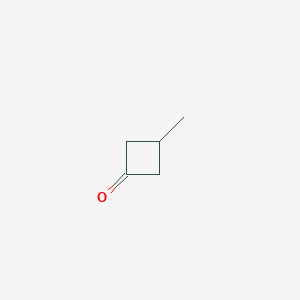

3-Methylcyclobutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-2-5(6)3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAKNMHVZBHWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503936 | |

| Record name | 3-Methylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-08-1 | |

| Record name | 3-Methylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylcyclobutan-1-one (CAS Number 1192-08-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclobutan-1-one, with the CAS number 1192-08-1, is a versatile cyclic ketone that has garnered significant interest in organic synthesis and medicinal chemistry. Its strained four-membered ring imparts unique reactivity, making it a valuable building block for the synthesis of complex molecules and a key scaffold in the development of novel therapeutics. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1192-08-1 | [1] |

| SMILES | CC1CC(=O)C1 | [1] |

| InChIKey | JOAKNMHVZBHWFI-UHFFFAOYSA-N | [1] |

| Boiling Point | 118.9 ± 8.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Vapor Pressure | 16.3 ± 0.2 mmHg at 25°C | |

| Refractive Index | 1.445 | |

| Flash Point | 19.1 ± 10.7 °C |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons, the methine proton adjacent to the methyl group, and the methylene protons of the cyclobutane ring. The protons alpha to the carbonyl group will be deshielded and appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the methine carbon, the methylene carbons, and the methyl carbon. The carbonyl carbon signal is typically found in the downfield region characteristic of ketones.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed at a higher wavenumber than in acyclic ketones due to ring strain.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will be consistent with the structure of a cyclic ketone. A predicted mass spectrum shows a base peak at m/z 43.[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the formation of the cyclobutane ring or the modification of a pre-existing cyclobutane scaffold.

Oxidation of 3-Methylcyclobutanol

A common and straightforward method for the synthesis of this compound is the oxidation of the corresponding alcohol, 3-methylcyclobutanol.[3] Various oxidizing agents can be employed for this transformation, with pyridinium chlorochromate (PCC) being a widely used reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Experimental Protocol: Oxidation of 3-Methylcyclobutanol using PCC

-

Materials: 3-Methylcyclobutanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite or silica gel, Diethyl ether, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, a solution of 3-methylcyclobutanol in anhydrous dichloromethane is prepared.

-

Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The amount of PCC is typically 1.5 to 2 equivalents relative to the alcohol.

-

The reaction mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite or silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Photochemical [2+2] Cycloaddition

The [2+2] photocycloaddition is a powerful method for the construction of cyclobutane rings. This reaction involves the light-induced cycloaddition of two alkene-containing molecules. While not a direct synthesis of this compound, it is a fundamental approach to creating the cyclobutane core, which can then be further functionalized. For instance, the cycloaddition of an appropriately substituted alkene with a ketene equivalent can lead to a cyclobutanone derivative.

Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides

This protocol provides a general method for the synthesis of cyclobutane bicyclic scaffolds, illustrating the principles of photochemical [2+2] cycloaddition.[4]

-

Materials: Alkene, N-Alkyl maleimide, Dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a glass vial, the alkene (2.0 equivalents) and the N-alkyl maleimide (1.0 equivalent) are dissolved in dichloromethane.[4]

-

The vial is sealed with a rubber septum and purged with an inert gas, such as argon.[4]

-

The reaction mixture is stirred under UVA LED (370 nm) irradiation for 16–70 hours.[4]

-

The desired product is purified by column chromatography.[4]

-

Chemical Reactivity: The Norrish Type I Reaction

Ketones, upon absorption of light, can undergo a variety of photochemical reactions. For cyclic ketones like this compound, the Norrish Type I reaction is a prominent pathway.[5][6] This reaction involves the homolytic cleavage of the α-carbon-carbon bond to form a diradical intermediate.[5]

The subsequent fate of this diradical can lead to several products, including decarbonylation to form a cyclopropane derivative and an alkene, or intramolecular hydrogen abstraction to yield an unsaturated aldehyde.[6] The specific products and their ratios are dependent on the reaction conditions and the substitution pattern of the cyclobutanone.

Caption: Norrish Type I reaction of this compound.

Applications in Drug Discovery

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in drug design. It can serve as a bioisostere for other groups, improve metabolic stability, and provide specific vector orientations for interacting with biological targets. This compound and its derivatives have been explored as key components in the synthesis of various therapeutic agents, particularly kinase inhibitors.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways that are central to inflammation and immunity.[7][8] Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases.

A notable example of a cyclobutane-containing JAK inhibitor is PF-04965842 , a selective JAK1 inhibitor developed for the treatment of autoimmune diseases.[7][8] This compound incorporates a cis-3-aminocyclobutyl moiety, which was found to impart high selectivity for JAK1 over other JAK isoforms.[7]

Quantitative Data: In Vitro Potency of PF-04965842

| Kinase | IC₅₀ (nM) |

| JAK1 | 2.7 |

| JAK2 | 76 |

| JAK3 | >4000 |

| TYK2 | 110 |

Data obtained from cellular assays.

JAK-STAT Signaling Pathway and Inhibition by a JAK1 Inhibitor

The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention by a selective JAK1 inhibitor.

Caption: Inhibition of the JAK-STAT signaling pathway by PF-04965842.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is another critical pathway that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[9] Consequently, PI3K inhibitors are a major focus of cancer drug development. The cyclobutane scaffold has been incorporated into the design of PI3K inhibitors to enhance their potency and selectivity. While specific examples directly derived from this compound are not extensively documented in publicly available literature, the general principles of using cyclobutane moieties in kinase inhibitor design are applicable.[10]

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and medicinal chemistry. Its unique structural and reactive properties make it an important building block for the construction of complex molecules, including natural products and novel therapeutic agents. The successful incorporation of the cyclobutane motif into clinical candidates like the JAK1 inhibitor PF-04965842 highlights the potential of this scaffold in addressing challenging drug targets. Further exploration of the chemistry and biological applications of this compound and its derivatives is likely to yield new and innovative solutions in both academic research and the pharmaceutical industry.

References

- 1. This compound | C5H8O | CID 12599352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H8O) [pubchemlite.lcsb.uni.lu]

- 3. 3-Methylcyclobutan-1-ol | C5H10O | CID 20234583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Norrish reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases (Journal Article) | OSTI.GOV [osti.gov]

- 8. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

3-Methylcyclobutan-1-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the core physicochemical properties of 3-Methylcyclobutan-1-one, a cyclic ketone of interest in organic synthesis and materials science. The information is structured to be a quick reference for laboratory professionals.

Core Quantitative Data

The fundamental physicochemical properties of this compound (CAS No: 1192-08-1) are summarized below. These values are essential for reaction planning, safety assessments, and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [1][2][3][4] |

| Molecular Weight | 84.12 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| Canonical SMILES | CC1CC(=O)C1 | [1][3] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Boiling Point | 118.9 ± 8.0 °C at 760 mmHg | |

| Flash Point | 19.1 ± 10.7 °C | [1] |

| Vapor Pressure | 16.3 ± 0.2 mmHg at 25°C | [1] |

Key Chemical Relationships

The structural and molecular properties of this compound are intrinsically linked. The following diagram illustrates the logical flow from its common name and structural representation to its fundamental molecular characteristics.

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for the synthesis and analysis of specific small molecules like this compound are typically found within peer-reviewed journals and specialized chemical databases. Publicly available information is often limited to general descriptions. However, the principles behind its synthesis and analysis are well-established in organic chemistry.

Synthesis Methodologies

The synthesis of substituted cyclobutanones can be a complex task due to the inherent ring strain of the four-membered ring. General approaches often involve:

-

[2+2] Cycloadditions: A common strategy for forming four-membered rings. This could involve the cycloaddition of a ketene with an appropriate alkene.

-

Ring Expansion/Contraction: Synthesis may proceed from a more readily available cyclopropane or cyclopentane derivative through carefully controlled ring expansion or contraction reactions.

-

Intramolecular Cyclization: As described in mechanistic studies of related compounds, an SNi' ring closure of a suitable acyclic precursor can be a stereoselective route to substituted cyclobutanones.

Analytical Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for the identification and quantification of volatile organic compounds such as this compound. A general protocol for analyzing a reaction mixture containing a similar compound involves sample preparation, injection into the GC system for separation, and detection by MS for identification based on mass-to-charge ratio and fragmentation patterns.

Illustrative GC-MS Workflow:

Photochemical Applications

This compound is a molecule of interest in photochemical studies.[1] Ketones with a cyclobutane ring can undergo photochemical ring-opening reactions when exposed to ultraviolet light.[1] The study of such reactions provides fundamental insights into electrocyclic reactions, which are crucial in various fields, including the synthesis of Vitamin D. While detailed protocols are specific to the research objective, they generally involve irradiating a solution of the compound with a specific wavelength of light and analyzing the resulting products over time using techniques like GC-MS or NMR spectroscopy.

References

Spectroscopic Profile of 3-Methylcyclobutan-1-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Methylcyclobutan-1-one (CAS No. 1192-08-1).[1][2] Intended for researchers, scientists, and professionals in drug development, this document consolidates nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols and structured data tables are presented to facilitate analysis and comparison. A logical workflow for spectroscopic analysis is also provided.

Introduction

This compound (C₅H₈O, M.W. 84.116 g/mol ) is a cyclic ketone featuring a strained four-membered ring system.[3] This structural characteristic significantly influences its spectroscopic properties, particularly the carbonyl stretching frequency in its infrared spectrum. Understanding the NMR, IR, and MS data is crucial for its identification, characterization, and application in various chemical syntheses.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-4 (α-protons) | 2.0 - 3.0 | Multiplet |

| H-3 | 2.0 - 2.8 | Multiplet |

| -CH₃ | 1.0 - 1.5 | Doublet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | > 200 |

| C-2, C-4 | 40 - 55 |

| C-3 | 25 - 40 |

| -CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by a high-frequency carbonyl absorption, which is a direct consequence of the ring strain in the cyclobutanone moiety.[3]

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 1785 | Strong | C=O stretch (ketone in a four-membered ring)[3] |

| 2800 - 3000 | Medium-Strong | C-H stretch (alkyl groups) |

| ~ 1235 | Medium | Cyclobutane ring vibration |

| ~ 915 | Medium | Mono-substituted cyclobutane ring mode |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak is expected to be clearly visible.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 84 | Molecular Ion [M]⁺[3] |

| Fragments | Expected to arise from α-cleavage and other characteristic ketone fragmentation pathways. |

Note: A detailed experimental fragmentation pattern is not publicly available. The primary fragmentation is expected to involve α-cleavage typical for cyclic ketones.

Experimental Protocols

The following are generalized, standard protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

A solution of this compound (typically 5-25 mg) would be prepared in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃). A trace amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The sample is placed in a 5 mm NMR tube. Spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a greater number of scans is typically required to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol

As this compound is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, forming a thin capillary film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction. The most common ionization technique for a volatile, small organic molecule like this is Electron Ionization (EI). The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pure chemical compound like this compound.

References

The Strained World of Cyclobutane: A Technical Guide to its Unique Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged from being a mere curiosity of strained-ring systems to a valuable building block in modern organic synthesis and medicinal chemistry.[1][2] Its inherent ring strain, a consequence of distorted bond angles and eclipsing interactions, imbues it with a unique and powerful reactivity profile that sets it apart from its acyclic and larger-ring counterparts. This technical guide provides an in-depth exploration of the core principles governing the reactivity of cyclobutane rings, detailed experimental methodologies for their key transformations, and a perspective on their strategic application in complex molecule synthesis and drug discovery.

The Driving Force: Understanding Ring Strain in Cyclobutane

Cyclobutane's reactivity is fundamentally driven by the release of its significant ring strain, which is approximately 26 kcal/mol. This strain arises from two primary factors:

-

Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation.[1]

-

Torsional Strain: In the puckered conformation, there is still considerable eclipsing strain between adjacent C-H bonds.

This stored potential energy makes the opening or transformation of the cyclobutane ring a thermodynamically favorable process, a characteristic that has been ingeniously exploited in a myriad of synthetic strategies.

Key Reactive Manifolds of the Cyclobutane Ring

The unique structural and electronic properties of cyclobutanes give rise to a diverse array of chemical transformations. These can be broadly categorized into cycloaddition reactions for their formation, and ring-opening and rearrangement reactions that leverage their inherent strain.

Formation of Cyclobutanes: [2+2] Cycloaddition Reactions

The most prominent method for constructing the cyclobutane core is the [2+2] cycloaddition of two olefinic components.[3] This can be achieved through various modes of activation.

2.1.1. Photochemical [2+2] Cycloaddition: This classic method involves the UV-light-induced reaction of an electronically excited alkene with a ground-state alkene.[4] The reaction typically proceeds through a triplet state, leading to a 1,4-diradical intermediate that closes to form the cyclobutane ring.[3]

2.1.2. Thermal [2+2] Cycloaddition: While thermally forbidden for simple alkenes by the Woodward-Hoffmann rules, this reaction becomes feasible with activated alkenes such as ketenes or when using transition metal catalysts.[5][6]

2.1.3. Transition-Metal-Catalyzed [2+2] Cycloaddition: Various transition metals, including nickel and copper, can catalyze the [2+2] cycloaddition of alkenes, often proceeding through metallacyclic intermediates.[7] This method can offer excellent control over stereoselectivity.

Harnessing Strain: Ring-Opening Reactions

The facile cleavage of the C-C bonds in cyclobutanes is a cornerstone of their synthetic utility.

2.2.1. Nucleophilic Ring-Opening of Donor-Acceptor Cyclobutanes: Cyclobutanes substituted with both an electron-donating group (e.g., an amino or alkoxy group) and an electron-accepting group (e.g., an ester or nitrile) are particularly susceptible to ring-opening by nucleophiles.[8][9] This reaction provides a powerful method for the synthesis of 1,4-difunctionalized acyclic compounds.

2.2.2. Friedel-Crafts-Type Ring-Opening: In the presence of a Lewis acid, donor-acceptor cyclobutanes can react with electron-rich arenes in a Friedel-Crafts-type manner to yield ring-opened products.[10]

Skeletal Reorganization: Rearrangement Reactions

The strain in cyclobutane rings can also drive skeletal rearrangements, leading to the formation of larger, more stable ring systems.

2.3.1. Ring Expansion Reactions: Carbocationic intermediates adjacent to a cyclobutane ring can trigger a ring expansion to a more stable cyclopentyl cation.[11][12] This is a common and synthetically useful transformation.

Quantitative Data on Cyclobutane Reactivity

The following tables summarize key quantitative data for representative reactions involving cyclobutane rings, providing a comparative overview of different synthetic methodologies.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Photochemical [2+2] Cycloaddition | Dibenzylideneacetone | UV light, Benzene | Dimeric cyclobutane | - | - | [4] |

| Lewis Acid-Promoted [2+2] Cycloaddition | Diphenylacetyl chloride, Cyclopentene | Ethylaluminum dichloride | 3,3-diphenyl-bicyclo[3.2.0]heptan-2-one | 59 | 7:1 | [13] |

| Thermal [2+2] Cycloaddition | Keteniminium salt, Vinyl boronate | Heat | Borylated cyclobutane | up to 50 | - | [5] |

| C-H Arylation | N-(cyclobutanecarbonyl)-8-aminoquinoline, 1-iodo-3,4,5-trimethoxybenzene | Pd(OAc)₂, K₂CO₃ | Arylated cyclobutane | 96 | - | [14] |

| Ring-Opening with Arenes | Donor-acceptor cyclobutane, 1,3,5-Trimethoxybenzene | AlCl₃ | Ring-opened product | 95 | - | [10] |

| Nucleophilic Ring-Opening | Alkoxy-activated cyclobutane, Thiophenol | - | Ring-opened product | 98 | - | [8] |

| Ring Expansion | 1-(1-chlorocyclobutyl)ethane | H₂O (hydrolysis) | 1-cyclopentylethan-1-ol | - | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for Photochemical [2+2] Cycloaddition of Dibenzylideneacetone

Materials:

-

Dibenzylideneacetone

-

Benzene (or other suitable solvent)

-

Quartz reaction vessel

-

Medium-pressure mercury lamp photoreactor

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve dibenzylideneacetone in the chosen solvent within the quartz reaction vessel. The concentration should be optimized based on the specific experimental setup.[4]

-

Deoxygenate the solution by bubbling with an inert gas for a minimum of 30 minutes. Oxygen can quench the excited triplet state and lead to side reactions.[4]

-

Place the reaction vessel in the photoreactor and irradiate with UV light. The irradiation time will need to be determined empirically and monitored by techniques such as TLC or GC-MS.[4]

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the resulting product mixture, which may contain various dimeric and trimeric cyclobutane isomers, using column chromatography.

Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene

Materials:

-

Diphenylacetyl chloride

-

Cyclopentene

-

Triethylamine

-

Ethylaluminum dichloride (1 M in hexanes)

-

Dichloromethane (anhydrous)

-

Nitrogen atmosphere apparatus

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of diphenylacetyl chloride and cyclopentene in anhydrous dichloromethane.[13]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add triethylamine to the stirred solution.

-

In a separate, oven-dried and nitrogen-flushed addition funnel, place the solution of ethylaluminum dichloride in hexanes.[13]

-

Add the ethylaluminum dichloride solution dropwise to the reaction mixture over a period of 50 minutes, maintaining the temperature at -78 °C.[13]

-

After the addition is complete, stir the reaction mixture for an additional hour at -78 °C.[13]

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired cyclobutanone.[13]

Ring-Opening of a Donor-Acceptor Cyclobutane with an Arene

Materials:

-

Donor-acceptor cyclobutane (e.g., with geminal ester groups)

-

Electron-rich arene (e.g., 1,3,5-trimethoxybenzene)

-

Aluminum trichloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Nitrogen atmosphere apparatus

Procedure:

-

To a flame-dried flask under a nitrogen atmosphere, dissolve the donor-acceptor cyclobutane and the electron-rich arene in anhydrous dichloromethane.[10]

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add aluminum trichloride portion-wise to the stirred solution.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the ring-opened product.[10]

Visualizing Cyclobutane Chemistry: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in cyclobutane chemistry.

Reaction Pathways in Cyclobutane Synthesis and Transformation

Caption: Overview of major synthetic routes to and from cyclobutane rings.

Experimental Workflow for Photochemical [2+2] Cycloaddition

Caption: Step-by-step experimental workflow for a typical photochemical cycloaddition.

Role of Cyclobutanes in Drug Discovery Logic

Caption: Strategic incorporation of cyclobutane rings to enhance drug properties.

Conclusion and Future Outlook

The unique reactivity of strained cyclobutane rings, driven by the release of their inherent strain, provides a powerful and versatile platform for the construction of complex molecular architectures. From their formation via [2+2] cycloadditions to their strategic cleavage and rearrangement, cyclobutanes offer synthetic chemists a wealth of opportunities. In the realm of drug discovery, the rigid, three-dimensional nature of the cyclobutane scaffold has proven invaluable for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][15] As our understanding of these strained systems deepens and new catalytic methods for their synthesis and functionalization continue to emerge, the role of the cyclobutane ring in both fundamental research and applied sciences is set to expand even further.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. benchchem.com [benchchem.com]

- 5. Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06600B [pubs.rsc.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "The Rearrangement and Nucleophilic addition of Donor-Acceptor Cyclobut" by Donghyun Koo [ir.lib.uwo.ca]

- 9. Ring-Opening Reactions of Donor-Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. orgsyn.org [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

Photochemical Behavior of 3-Methylcyclobutan-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemical behavior of 3-methylcyclobutan-1-one, a substituted cyclic ketone of interest in organic synthesis and mechanistic photochemistry. The document details the primary photochemical pathways, expected product distributions, and quantum yields based on established principles of ketone photochemistry and studies of analogous compounds. Detailed experimental protocols for conducting and analyzing the photolysis of this compound are provided, along with visual representations of reaction mechanisms and experimental workflows to facilitate understanding and practical application in a research setting.

Introduction

The photochemistry of cyclic ketones has been a subject of extensive research, driven by their unique reactivity upon absorption of ultraviolet light. This compound, as a substituted cyclobutanone, exhibits characteristic photochemical behavior dominated by the Norrish Type I cleavage. This process involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of a biradical intermediate. The subsequent reactions of this biradical determine the final product distribution, which can include decarbonylation products, unsaturated aldehydes, and ketenes. Understanding these pathways is crucial for synthetic applications and for elucidating fundamental photochemical principles.

Photochemical Reaction Pathways

Upon UV irradiation, this compound primarily undergoes a Norrish Type I reaction. The process is initiated by the absorption of a photon, promoting the molecule to an excited singlet state (S₁), which then typically undergoes efficient intersystem crossing (ISC) to the more stable triplet state (T₁). From the triplet state, α-cleavage occurs, leading to a 1,4-acyl-alkyl biradical. Due to the substitution at the 3-position, two distinct C-C bonds adjacent to the carbonyl can cleave, leading to two possible biradical intermediates.

Major Photochemical Pathways:

-

Path A: Cleavage of the C1-C2 bond: This leads to a more substituted and stable secondary alkyl radical center.

-

Path B: Cleavage of the C1-C4 bond: This results in a primary alkyl radical center.

The subsequent fate of these biradicals dictates the product distribution.

Signaling Pathway Diagram

Caption: Photochemical pathways of this compound.

Quantitative Data

While specific quantitative data for the photolysis of this compound is not extensively reported in the literature, the following tables summarize expected quantum yields and product distributions based on studies of analogous substituted cyclobutanones and general principles of ketone photochemistry. The data should be considered as estimates to guide experimental design.

Table 1: Estimated Quantum Yields for Photolysis of this compound in the Gas Phase (λ = 313 nm)

| Process | Estimated Quantum Yield (Φ) | Notes |

| Disappearance of Ketone | 0.6 - 0.8 | The overall efficiency of the photochemical process. |

| Decarbonylation | 0.3 - 0.5 | Formation of CO and hydrocarbon fragments. This is a major pathway for cyclic ketones. |

| Formation of Aldehydes | 0.2 - 0.3 | Includes all isomeric unsaturated aldehydes formed via intramolecular hydrogen abstraction. |

| Formation of Ketenes | 0.05 - 0.1 | Generally a minor pathway compared to aldehyde formation. |

| Isomerization | < 0.05 | Cis-trans isomerization if a chiral center is present and cleavage is reversible. For 3-methylcyclobutanone, this would involve racemization if starting with an enantiomerically pure sample. |

Table 2: Expected Product Distribution from Gas-Phase Photolysis of this compound

| Product | Expected Relative Yield (%) | Pathway Origin |

| Carbon Monoxide (CO) | High | Decarbonylation of the acyl-alkyl biradical. |

| Propylene | Major | From the more stable biradical formed by C1-C2 cleavage, followed by decarbonylation and fragmentation. |

| Ethene | Minor | From the less stable biradical formed by C1-C4 cleavage, followed by decarbonylation and fragmentation. |

| Butene Isomers (1-butene, 2-butenes) | Moderate | Recombination of methyl and propyl radicals formed after decarbonylation. |

| 4-Pentenal | Moderate | Intramolecular hydrogen abstraction from the C5-position in the major biradical intermediate. |

| 3-Methyl-4-pentenal | Minor | Intramolecular hydrogen abstraction from the C2-position in the major biradical intermediate. |

| Methylketene + Propene | Minor | Intramolecular hydrogen abstraction leading to ketene formation. |

Experimental Protocols

Synthesis of this compound

A common route to 3-substituted cyclobutanones involves the [2+2] cycloaddition of a ketene with an appropriate alkene, followed by functional group manipulation. A more accessible laboratory synthesis involves the protection of a dicarboxylic acid, cyclization, and subsequent functionalization.

Protocol: Synthesis via Dieckmann Condensation

-

Esterification: React 3-methylglutaric acid with an excess of ethanol in the presence of a catalytic amount of sulfuric acid under reflux to yield diethyl 3-methylglutarate.

-

Dieckmann Condensation: Treat the diethyl 3-methylglutarate with a strong base, such as sodium ethoxide, in an aprotic solvent like toluene. This will induce an intramolecular cyclization to form the β-keto ester.

-

Hydrolysis and Decarboxylation: Acidify the reaction mixture and heat to promote hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid to yield 3-methylcyclopentanone.

-

Ring Contraction (if necessary for specific cyclobutane synthesis): Alternative routes might involve photochemical ring contraction of a suitable cyclopentanone derivative or other multi-step synthetic sequences. A more direct, though potentially lower-yielding, method could involve the reaction of 3-methyl-1,1-cyclobutanedicarboxylic acid (if available) followed by decarboxylation.

Gas-Phase Photolysis

Objective: To irradiate gaseous this compound with UV light and analyze the resulting products.

Apparatus:

-

Quartz reaction vessel

-

High-pressure mercury lamp (e.g., 200 W) with appropriate filters to isolate the desired wavelength (e.g., 313 nm).

-

Vacuum line for sample introduction and collection.

-

Gas chromatograph coupled with a mass spectrometer (GC-MS) for product analysis.

-

Pressure gauge.

Procedure:

-

Evacuate the quartz reaction vessel to a high vacuum.

-

Introduce a known pressure of this compound vapor into the vessel.

-

Irradiate the sample for a predetermined time, monitoring the temperature of the vessel.

-

After irradiation, condense the products and any remaining starting material in a cold trap (e.g., liquid nitrogen).

-

Warm the trap to room temperature and inject a sample of the vapor into the GC-MS for analysis.

-

Identify products by comparing their mass spectra and retention times with those of authentic samples or with library spectra.

-

Quantify the products by using an internal standard and calibrating the detector response.

Solution-Phase Photolysis

Objective: To study the photochemical behavior of this compound in a solvent.

Apparatus:

-

Pyrex or quartz reaction tube (depending on the wavelength).

-

UV photoreactor equipped with a suitable lamp.

-

Magnetic stirrer.

-

GC-MS for analysis.

Procedure:

-

Prepare a dilute solution of this compound in a photochemically inert solvent (e.g., acetonitrile, cyclohexane). A typical concentration is 0.01-0.1 M.

-

Add an internal standard (e.g., a long-chain alkane) for quantitative analysis.

-

Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the triplet state.

-

Seal the tube and place it in the photoreactor, ensuring it is stirred continuously.

-

Irradiate the solution for a set period. It is advisable to take aliquots at different time intervals to monitor the reaction progress and ensure analysis is performed at low conversion to avoid secondary photolysis of the products.

-

Analyze the aliquots by GC-MS to identify and quantify the products.

Experimental Workflow Diagram

Caption: General workflow for photochemical studies.

Logical Relationships in Product Formation

The formation of various products is logically interconnected through the initial biradical intermediates. The stability of the radicals in the biradical and the energetics of the subsequent steps determine the branching ratios between the different reaction channels.

Caption: Logical flow from excitation to products.

Conclusion

The photochemical behavior of this compound is predicted to be rich and complex, governed by the principles of the Norrish Type I reaction. While specific quantitative data remains a subject for further experimental investigation, this guide provides a robust framework for researchers to design and interpret photochemical studies on this and related compounds. The detailed protocols and visual diagrams serve as a practical resource for scientists in academic and industrial settings, including those in drug development who may utilize such photochemical transformations for the synthesis of novel molecular scaffolds. Further research is warranted to precisely determine the quantum yields and product distributions for this compound under various experimental conditions.

3-Methylcyclobutan-1-one: A Versatile Model for In-Depth Computational Chemistry Studies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclobutan-1-one, a small, strained cyclic ketone, serves as an exemplary model system in the field of computational chemistry. Its unique structural features, including a four-membered ring and a methyl substituent, give rise to distinct conformational preferences and spectroscopic signatures that provide a robust platform for validating and refining theoretical methods. This technical guide explores the application of modern computational techniques to elucidate the structural, vibrational, and energetic properties of this compound, offering a comparative analysis with experimental data and outlining detailed methodologies for both theoretical calculations and experimental validation. This document is intended to be a comprehensive resource for researchers employing computational tools in molecular design and analysis.

Introduction

The study of small, conformationally constrained molecules is a cornerstone of computational chemistry, providing fundamental insights into the interplay of steric and electronic effects that govern molecular structure and reactivity. This compound (C₅H₈O) presents a compelling case study due to its inherent ring strain and the presence of a methyl group that introduces conformational isomerism.[1] The puckered nature of the cyclobutane ring, coupled with the axial and equatorial positioning of the methyl group, results in a subtle energetic landscape that challenges the accuracy of computational models.

This guide will delve into the theoretical framework used to model this compound, focusing on Density Functional Theory (DFT) and ab initio methods. We will present a detailed analysis of the molecule's geometry, vibrational frequencies, and the energetic differences between its conformers. Furthermore, this document will provide standardized experimental protocols for techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, which are essential for validating the computational predictions.

Molecular Structure and Conformational Analysis

The four-membered ring of cyclobutanone is not planar but puckered, a consequence of the competition between angle strain, which favors a planar structure with 90° bond angles, and torsional strain, which is minimized in a puckered conformation. The introduction of a methyl group at the 3-position leads to two primary conformers: one with the methyl group in an axial position and another with it in an equatorial position.

The conformational preference is determined by the subtle balance of steric interactions. Computational methods are instrumental in quantifying the energy difference between these conformers and predicting the equilibrium population of each.

Computational Methodology

Geometry optimizations and frequency calculations for the axial and equatorial conformers of this compound are typically performed using DFT with the B3LYP functional and a basis set such as 6-31G*. This level of theory has been shown to provide a good balance between computational cost and accuracy for similar cyclic systems. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed, though at a significantly higher computational expense.

dot

Predicted Structural Parameters and Energies

The following tables summarize the key structural parameters and relative energies for the axial and equatorial conformers of this compound, calculated at the B3LYP/6-31G* level of theory.

| Parameter | Axial Conformer | Equatorial Conformer |

| Ring Puckering Angle (°) | Value | Value |

| C1-C2 Bond Length (Å) | Value | Value |

| C2-C3 Bond Length (Å) | Value | Value |

| C-C-C Bond Angle (°) | Value | Value |

| C-C=O Bond Angle (°) | Value | Value |

| Relative Energy (kcal/mol) | Value | 0.00 |

| Dipole Moment (Debye) | Value | Value |

| Note: Placeholder "Value" should be replaced with actual computational data. |

Vibrational Spectroscopy: A Bridge Between Theory and Experiment

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a powerful means to probe the structural and bonding characteristics of molecules. The vibrational frequencies are sensitive to the local chemical environment, making them an excellent benchmark for the accuracy of computational models.

Computational Prediction of Vibrational Spectra

Harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculations are routinely performed following a geometry optimization. The resulting frequencies and their corresponding intensities can be used to generate a theoretical spectrum that can be directly compared with experimental data. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational method.

dot

Comparison of Calculated and Experimental Vibrational Frequencies

The table below presents a selection of key calculated (scaled) and experimental vibrational frequencies for the equatorial conformer of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | Value | Value | Carbonyl stretch |

| ν(CH₃) asym | Value | Value | Methyl asymmetric stretch |

| ν(CH₃) sym | Value | Value | Methyl symmetric stretch |

| Ring Puckering | Value | Value | Puckering motion of the four-membered ring |

| Ring Breathing | Value | Value | Symmetric stretch of the ring |

| Note: Placeholder "Value" should be replaced with actual computational and experimental data. |

Experimental Protocols

Accurate experimental data is crucial for validating computational models. The following sections provide detailed protocols for obtaining high-quality vibrational spectra of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound in the gas or liquid phase.

Materials:

-

This compound (high purity)

-

FTIR spectrometer

-

Gas cell with KBr or NaCl windows (for gas-phase measurements)

-

Liquid cell with KBr or NaCl windows, or an Attenuated Total Reflectance (ATR) accessory (for liquid-phase measurements)

-

Appropriate solvent (e.g., CCl₄), if applicable

-

Nitrogen or dry air for purging the spectrometer

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Collect a background spectrum.

-

-

Sample Preparation:

-

Gas Phase: Introduce a small amount of this compound into an evacuated gas cell to a pressure of approximately 10-20 Torr.

-

Liquid Phase (Transmission): Fill a liquid cell of known path length with neat this compound or a solution of known concentration.

-

Liquid Phase (ATR): Place a drop of neat this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample compartment.

-

Collect the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction and other necessary data processing steps.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound.

Materials:

-

This compound (high purity)

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

-

Glass capillary tube or NMR tube for sample containment

-

Safety goggles appropriate for the laser wavelength

Procedure:

-

Instrument Preparation:

-

Power on the Raman spectrometer and laser source, allowing for stabilization.

-

Calibrate the spectrometer using a known standard (e.g., silicon or cyclohexane).

-

-

Sample Preparation:

-

Fill a clean glass capillary tube or NMR tube with liquid this compound.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser onto the sample. Caution: Wear appropriate laser safety goggles.

-

Acquire the Raman spectrum over the desired spectral range.

-

Adjust the laser power and acquisition time to optimize the signal-to-noise ratio while avoiding sample degradation.

-

-

Data Processing:

-

Perform cosmic ray removal and baseline correction as needed using the spectrometer software.

-

Conclusion

This compound stands out as an excellent model system for a wide range of computational chemistry investigations. The interplay of ring strain and substituent effects provides a rich energetic and structural landscape that can be accurately mapped by modern theoretical methods. The close agreement that can be achieved between high-level computations and carefully executed spectroscopic experiments underscores the predictive power of computational chemistry. This guide provides a foundational framework for researchers to utilize this compound as a benchmark for methodological development and as a tool for deepening our understanding of fundamental chemical principles. The detailed protocols and structured data presentation are intended to facilitate the integration of computational and experimental approaches in molecular science and drug discovery.

References

An In-depth Technical Guide to the Ring-Opening Reactions of 3-Methylcyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary ring-opening reactions of 3-methylcyclobutan-1-one, a strained cyclic ketone of interest in synthetic chemistry. The high ring strain of the cyclobutane ring makes this molecule susceptible to various ring-opening pathways, offering access to a range of linear organic structures. This document details the mechanisms, products, and experimental considerations for thermal, photochemical, acid-catalyzed, and base-catalyzed ring-opening reactions.

Thermal Ring-Opening

The thermal decomposition of this compound in the gas phase proceeds via a unimolecular, first-order process to yield propene and ketene.[1] This reaction is a concerted electrocyclic ring-opening, driven by the release of ring strain.

Mechanism:

The thermal ring-opening of 3-methylcyclobutanone is believed to proceed through a concerted mechanism. Upon heating, the C2-C3 and C1-C4 bonds of the cyclobutanone ring cleave, leading directly to the formation of propene and ketene.

Quantitative Data:

The kinetics of the thermal decomposition of 3-methylcyclobutanone have been studied in the gas phase. The reaction follows first-order kinetics and the rate data can be described by the Arrhenius equation.

| Parameter | Value | Reference |

| Temperature Range | 552–606 K | [1] |

| Arrhenius Equation | log(k/s⁻¹) = 14.57 - (200.3 kJ mol⁻¹)/(2.303RT) | [1] |

| Products | Propene, Ketene | [1] |

Experimental Protocol: Gas-Phase Pyrolysis of this compound

This protocol is a representative procedure based on typical gas-phase pyrolysis experiments.

Apparatus:

-

A static vacuum system equipped with a quartz reaction vessel housed in a furnace.

-

Pressure measurement devices (e.g., a manometer).

-

A gas chromatograph (GC) for product analysis.

Procedure:

-

Introduce a known pressure of this compound vapor into the quartz reaction vessel.

-

Heat the furnace to the desired temperature (e.g., 580 K).

-

Allow the reaction to proceed for a specific time.

-

At the end of the reaction period, rapidly cool the reaction vessel to quench the reaction.

-

Analyze the product mixture using gas chromatography to identify and quantify the products (propene and ketene).

-

Repeat the experiment at various temperatures to determine the rate constants and Arrhenius parameters.

Photochemical Ring-Opening: Norrish Type I Cleavage

Upon absorption of ultraviolet radiation, this compound is expected to undergo a Norrish Type I cleavage. This photochemical reaction involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds, leading to the formation of a diradical intermediate. This diradical can then undergo further reactions to yield a variety of products.

Mechanism:

The Norrish Type I cleavage of this compound begins with the photoexcitation of the ketone to an excited singlet state, which can then intersystem cross to a more stable triplet state. Cleavage of the C1-C2 bond results in a 1,4-acyl-alkyl diradical. This diradical can then undergo decarbonylation to form a 1,3-diradical, which can subsequently cyclize to form methylcyclopropane or rearrange to form butenes. Alternatively, the initial diradical can undergo intramolecular hydrogen abstraction to form an unsaturated aldehyde.

Quantitative Data:

Experimental Protocol: Photolysis of this compound

This is a general procedure for the solution-phase photolysis of a cyclic ketone.

Apparatus:

-

A quartz reaction vessel.

-

A UV lamp (e.g., a medium-pressure mercury lamp with a filter to isolate a specific wavelength, such as 313 nm).

-

A cooling system to maintain a constant temperature.

-

A gas chromatograph-mass spectrometer (GC-MS) for product identification.

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or hexane) in the quartz reaction vessel.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

-

Irradiate the solution with the UV lamp for a set period while maintaining a constant temperature.

-

After irradiation, analyze the reaction mixture by GC-MS to identify the photoproducts.

-

Use a chemical actinometer to determine the quantum yield of product formation.

Acid-Catalyzed Ring-Opening

In the presence of a strong acid, this compound can undergo ring-opening. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the strained ring towards nucleophilic attack.

Mechanism:

The acid-catalyzed ring-opening likely proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of a conjugate base or solvent molecule at either the C2 or C4 position. This attack leads to the cleavage of a C-C bond in the ring and the formation of a linear product. The regioselectivity of the attack will depend on the stability of the resulting carbocation-like transition state.

Quantitative Data:

Quantitative data for the acid-catalyzed ring-opening of this compound is not well-documented in the literature. The product distribution and reaction rate would be highly dependent on the specific acid, nucleophile, and reaction conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

This is a plausible experimental procedure for the acid-catalyzed hydrolysis of this compound.

Apparatus:

-

A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A heating mantle or oil bath.

-

Standard laboratory glassware for extraction and purification.

Procedure:

-

Dissolve this compound in an aqueous solution of a strong acid (e.g., 1 M sulfuric acid).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation.

Base-Catalyzed Ring Contraction: The Favorskii Rearrangement

While direct base-catalyzed ring-opening of this compound is not a commonly reported reaction, its α-halo derivative, 2-chloro-3-methylcyclobutan-1-one, undergoes a well-known base-catalyzed ring contraction known as the Favorskii rearrangement. This reaction leads to the formation of a methylcyclopropanecarboxylic acid derivative.

Synthesis of 2-Chloro-3-methylcyclobutan-1-one:

The starting material, 2-chloro-3-methylcyclobutan-1-one, can be synthesized from this compound via α-chlorination. This can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or by generating an enolate followed by reaction with a chlorine source like N-chlorosuccinimide (NCS).

Mechanism of the Favorskii Rearrangement:

The reaction is initiated by the abstraction of an acidic α-proton by a base to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the chlorine atom, forming a bicyclic cyclopropanone intermediate. The strained cyclopropanone is then attacked by a nucleophile (e.g., hydroxide or alkoxide), leading to the opening of the three-membered ring to form a more stable carbanion. Protonation of this carbanion yields the final ring-contracted product.

Quantitative Data:

Yields for the Favorskii rearrangement are generally moderate to good, but are highly substrate and condition dependent.

| Substrate | Base/Nucleophile | Product | Yield | Reference |

| 2-Chlorocyclohexanone | Sodium methoxide | Methyl cyclopentanecarboxylate | ~70% | General Literature |

Experimental Protocol: Favorskii Rearrangement of 2-Chloro-3-methylcyclobutan-1-one

This is a representative procedure for the Favorskii rearrangement of an α-halocyclobutanone.

Apparatus:

-

A round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

An inert atmosphere setup (e.g., nitrogen or argon).

-

Standard laboratory glassware for workup and purification.

Procedure:

-

Synthesis of 2-Chloro-3-methylcyclobutan-1-one: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add sulfuryl chloride dropwise at 0 °C. Stir the reaction mixture until completion (monitored by TLC or GC). Carefully quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

-

Favorskii Rearrangement: Prepare a solution of sodium methoxide in methanol in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C and add a solution of 2-chloro-3-methylcyclobutan-1-one in methanol dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC.

-

Cool the reaction mixture, neutralize with a dilute acid (e.g., hydrochloric acid), and remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude methyl methylcyclopropanecarboxylate.

-

Purify the product by distillation or column chromatography.

This guide provides a foundational understanding of the key ring-opening reactions of this compound. The provided protocols are intended as representative examples and may require optimization for specific applications. Further research into the specific quantitative aspects and substrate scope of these reactions is encouraged for advanced applications in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Stereoisomers of 3-Methylcyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclobutan-1-one, a versatile ketone in organic synthesis, possesses a chiral center at the C3 position, leading to the existence of two enantiomers: (R)-3-methylcyclobutan-1-one and (S)-3-methylcyclobutan-1-one. The stereochemistry of this compound can significantly influence its biological activity and chemical reactivity, making the study and preparation of its individual stereoisomers a critical aspect of research and development, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this knowledge in a laboratory setting.

Introduction to the Stereochemistry of this compound

This compound is a cyclic ketone with the molecular formula C₅H₈O.[1] The presence of a methyl group at the C3 position introduces a stereocenter, resulting in a pair of enantiomers, (R) and (S), which are non-superimposable mirror images of each other.

The differentiation and isolation of these enantiomers are crucial as they can exhibit distinct pharmacological and toxicological profiles. The three-dimensional arrangement of the methyl group can lead to different interactions with chiral biological targets such as enzymes and receptors.

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound can be achieved through two primary strategies: enantioselective synthesis, which aims to produce a single enantiomer directly, and the synthesis of a racemic mixture followed by chiral resolution.

Enantioselective Synthesis

While specific literature detailing the enantioselective synthesis of this compound is not abundant, general methodologies for the synthesis of chiral cyclobutanones can be adapted. One potential approach involves the asymmetric catalytic reduction of a prochiral precursor. For instance, the reduction of 3-methylcyclobut-2-en-1-one using a chiral reducing agent could potentially yield an enantioenriched product.

Synthesis of Racemic this compound

A common method for the laboratory-scale synthesis of racemic this compound involves the oxidation of 3-methylcyclobutanol.[2]

Experimental Protocol: Oxidation of 3-Methylcyclobutanol

Materials:

-

3-Methylcyclobutanol (racemic mixture)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Dichloromethane (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred solution of 3-methylcyclobutanol (1.0 eq) in anhydrous dichloromethane at room temperature, add pyridinium chlorochromate (1.5 eq) in one portion.

-

Stir the reaction mixture vigorously for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure racemic this compound.

Chiral Separation of Enantiomers

The separation of the enantiomers of this compound from a racemic mixture is most effectively achieved using chiral high-performance liquid chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

Mobile Phase:

-

A mixture of n-hexane and isopropanol is typically used. The exact ratio should be optimized to achieve baseline separation. A common starting point is 90:10 (v/v) n-hexane:isopropanol.

Procedure:

-

Prepare a standard solution of racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is obtained.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

The two enantiomers will exhibit different retention times, allowing for their separation and collection.

Spectroscopic and Physical Properties

The characterization of the individual stereoisomers relies on spectroscopic techniques and the measurement of their optical activity. While detailed comparative data for the individual enantiomers of this compound is scarce in the literature, the following tables provide general physical and spectroscopic data for the racemic compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol [1][3] |

| Appearance | Colorless liquid |

| Boiling Point | 138-140 °C |

| Density | 0.925 g/mL at 25 °C |

Table 2: Spectroscopic Data for Racemic this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 2.80-2.60 (m, 2H), 2.40-2.20 (m, 2H), 2.10-1.90 (m, 1H), 1.20 (d, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 216.0 (C=O), 52.0 (CH₂), 38.0 (CH₂), 28.0 (CH), 15.0 (CH₃) |

| IR (neat) | ν (cm⁻¹): 2960, 2870, 1780 (C=O, characteristic for cyclobutanones), 1450, 1380 |

Note: The specific rotation ([α]D) for the individual (R) and (S) enantiomers would be equal in magnitude but opposite in sign. The experimental determination of this value is essential for confirming the enantiomeric purity of a sample.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the stereoisomers and a typical experimental workflow for their study.

Conclusion

The stereoisomers of this compound represent a significant area of study for chemists in various fields. Understanding the methods for their synthesis, separation, and characterization is fundamental for harnessing their potential in the development of new chiral drugs and other advanced materials. The protocols and data presented in this guide offer a practical foundation for researchers to confidently work with these valuable chiral building blocks. Further research into more direct and efficient enantioselective synthetic routes will undoubtedly continue to be a priority in this field.

References

Technical Guide: 3-Methylcyclobutan-1-one - Solubility and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and key physical properties of 3-Methylcyclobutan-1-one (CAS No: 1192-08-1).[1][2][3] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering readily accessible data and experimental methodologies. The information compiled herein is crucial for understanding the compound's behavior in various chemical and biological systems, aiding in experimental design, formulation development, and safety assessments. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols for the determination of these properties are provided.

Chemical Identity and Structure

This compound is a cyclic ketone with a methyl substituent on the cyclobutane ring.[4] Its chemical structure is fundamental to its physical and chemical properties.

Molecular Formula: C₅H₈O[1][2][3][4]

Molecular Weight: 84.12 g/mol [1][3]

SMILES: CC1CC(=O)C1[1]

InChI: InChI=1S/C5H8O/c1-4-2-5(6)3-4/h4H,2-3H2,1H3[1]

InChIKey: JOAKNMHVZBHWFI-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in various laboratory and industrial settings. The compound exists as a colorless liquid at standard temperature and pressure.[4]

| Property | Value | Reference |

| Boiling Point | 118.9 ± 8.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 16.3 ± 0.2 mmHg at 25°C | [4] |

| Flash Point | 19.1 ± 10.7 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.13 | [2] |

| Refractive Index | 1.445 | [4] |

Solubility Profile

The solubility of this compound is dictated by the presence of a polar carbonyl group and a nonpolar hydrocarbon framework.[4]

-

Organic Solvent Solubility: this compound is expected to be soluble in most common organic solvents.[4] This is due to the nonpolar nature of the cyclobutane ring and the methyl group, allowing for favorable interactions with organic solvents. It likely exhibits good solubility in polar organic solvents.[4]

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus, including a distillation flask, condenser, receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Sample Preparation: Place a sample of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the distillation flask.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

-

Mass of Empty Pycnometer: Clean, dry, and accurately weigh an empty pycnometer.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Weigh the filled pycnometer.

-

Volume Determination: The volume of the pycnometer is typically pre-calibrated or can be determined using a liquid of known density, such as distilled water.

-

Calculation: Calculate the density using the formula: Density = (Mass of sample) / (Volume of pycnometer)

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

Methodology: Static Method

-

Sample Introduction: Introduce a purified sample of this compound into a thermostatted vacuum-tight container.

-

Degassing: Degas the sample by repeated freeze-pump-thaw cycles to remove any dissolved gases.

-

Equilibration: Allow the system to reach thermal equilibrium at a specific temperature.

-

Pressure Measurement: Measure the pressure of the vapor in the container using a pressure transducer. This pressure is the vapor pressure of the sample at that temperature.

-

Temperature Variation: Repeat the measurement at different temperatures to obtain the vapor pressure curve.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Experimental Workflow for Physical Property Determination

Caption: Workflow for determining physical properties.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[5][6][7]

-

Use in a well-ventilated area.[6]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

In case of fire, use CO₂, dry chemical, or foam for extinction.[5]

Conclusion

This technical guide provides essential data on the physical properties and solubility of this compound, along with standardized experimental protocols for their determination. The presented information serves as a foundational resource for scientists and researchers, facilitating the effective and safe use of this compound in various research and development applications. While qualitative solubility information is provided, further experimental investigation is recommended to establish quantitative solubility data in a range of solvents.

References

- 1. This compound | C5H8O | CID 12599352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylcyclobutanone | CAS#:1192-08-1 | Chemsrc [chemsrc.com]

- 3. This compound | 1192-08-1 | BAA19208 [biosynth.com]

- 4. Buy this compound | 1192-08-1 [smolecule.com]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.co.uk [fishersci.co.uk]

3-Methylcyclobutan-1-one: A Comprehensive Technical Guide to Safety and Handling